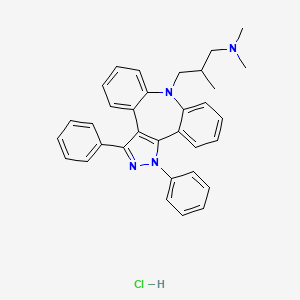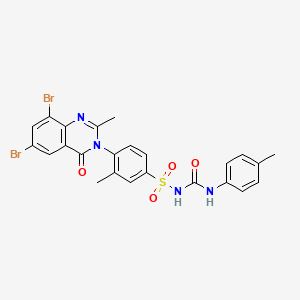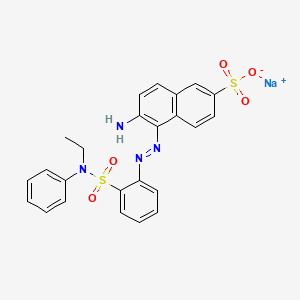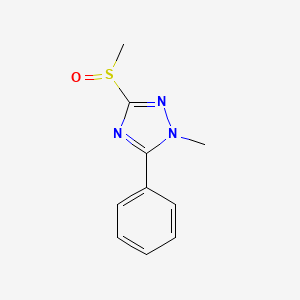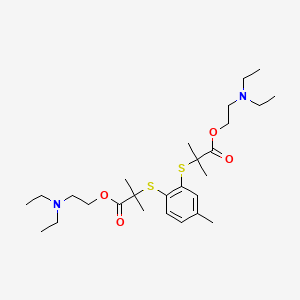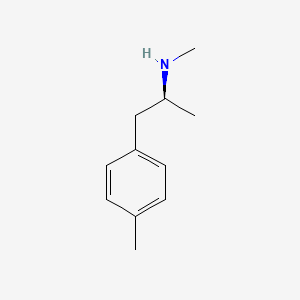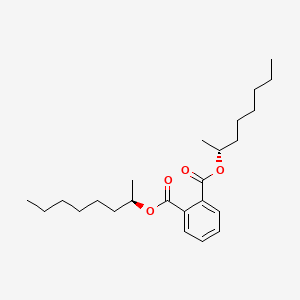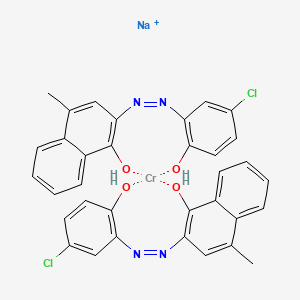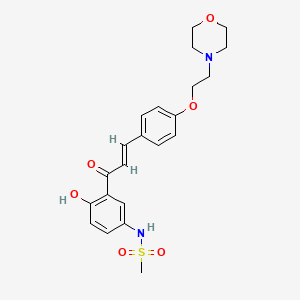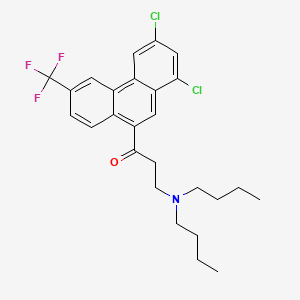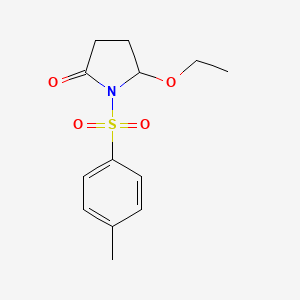
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a methylphenyl sulfonyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone typically involves the reaction of 5-ethoxy-2-pyrrolidinone with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonylated product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Substituted pyrrolidinone derivatives
Applications De Recherche Scientifique
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone, 5-methoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone
Uniqueness: The presence of the ethoxy group in this compound imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
111711-61-6 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
5-ethoxy-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13-9-8-12(15)14(13)19(16,17)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clé InChI |
LSIPRUFFORHIQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



